molecular formula C4H3ClN2OS B3317902 5-Chlorothiazole-2-carboxamide CAS No. 98027-07-7

5-Chlorothiazole-2-carboxamide

Cat. No. B3317902
CAS RN: 98027-07-7
M. Wt: 162.6 g/mol
InChI Key: LIPUYXJOQDUKPJ-UHFFFAOYSA-N
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Description

5-Chlorothiazole-2-carboxamide is a chemical compound with the molecular formula C4H3ClN2OS and a molecular weight of 162.60 . It is a heterocyclic compound.


Synthesis Analysis

The synthesis of 5-Chlorothiazole-2-carboxamide and its derivatives has been reported in several studies . For instance, a series of 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives were synthesized and evaluated for their anticancer activity . Another study reported the synthesis of 2-aminothiazole derivatives, which are structurally similar to 5-Chlorothiazole-2-carboxamide .


Molecular Structure Analysis

The molecular structure of 5-Chlorothiazole-2-carboxamide consists of a thiazole ring substituted with a chlorine atom at the 5th position and a carboxamide group at the 2nd position .

Scientific Research Applications

Anticancer Activity

“5-Chlorothiazole-2-carboxamide” and its derivatives have been synthesized and evaluated for their anticancer activity against various cell lines such as A-549, Bel7402, and HCT-8 . In particular, a derivative with a 4-chloro-2-methylphenyl amido substituted thiazole containing the 2-chlorophenyl group on the two position of the heterocyclic ring showed the highest activity (48%) .

Antibacterial Properties

Substituted thiazole compounds, which include “5-Chlorothiazole-2-carboxamide”, have been found to have a diverse range of biological effects, including antibacterial properties .

Antimicrobial Effects

These compounds also exhibit antimicrobial effects, making them valuable in the development of new antimicrobial agents .

Anti-inflammatory Uses

“5-Chlorothiazole-2-carboxamide” and its derivatives have shown potential for anti-inflammatory uses .

Antiviral Applications

Research has indicated that these compounds have antiviral properties, which could be harnessed for the development of new antiviral drugs .

Synthesis of Anticancer Drugs

“5-Chlorothiazole-2-carboxamide” has been used in the synthesis of the anticancer drug dasatinib . Dasatinib is a multi-targeted kinase inhibitor used for the treatment of chronic myelogenous leukemia (CML) and Philadelphia chromosome-positive acute lymphocytic leukemia (ALL) .

Antiproliferative Activity

These compounds have demonstrated antiproliferative activity, which could be beneficial in the treatment of various cancers .

Anticandidal Activity

Lastly, “5-Chlorothiazole-2-carboxamide” and its derivatives have shown anticandidal activity, which could be useful in the treatment of candida infections .

Safety and Hazards

While specific safety and hazard information for 5-Chlorothiazole-2-carboxamide is not available in the retrieved sources, general precautions for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Future Directions

Future research could focus on further exploring the biological activities of 5-Chlorothiazole-2-carboxamide and its derivatives, given their potential as anticancer agents and enzyme inhibitors . Additionally, the development of more efficient synthesis methods could also be a promising area of research .

Mechanism of Action

Target of Action

5-Chlorothiazole-2-carboxamide is a derivative of the 2-aminothiazole scaffold, which has been identified as a promising structure in medicinal chemistry and drug discovery research . This nucleus is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib . Different 2-aminothiazole analogs have exhibited potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate .

Mode of Action

It is known that different substituents on the thiazole ring can affect its activity . For instance, an aminothiazole moiety introduced to the naphthalimide skeleton resulted in higher cytotoxic potency than a thiazole, 2-chlorothiazole, and 2-hydroxythiazole moiety inserted .

Biochemical Pathways

Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) . They have a diverse range of biological effects such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules

Result of Action

A series of novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives have been synthesized and evaluated for their anticancer activity against A-549, Bel7402, and HCT-8 cell lines . Among the tested compounds, the highest activity (48%) was achieved with the 4-chloro-2-methylphenyl amido substituted thiazole containing the 2-chlorophenyl group on the two position of the heterocyclic ring .

properties

IUPAC Name

5-chloro-1,3-thiazole-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClN2OS/c5-2-1-7-4(9-2)3(6)8/h1H,(H2,6,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIPUYXJOQDUKPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)C(=O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chlorothiazole-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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